Polyglyceryl-3 Stearate

Description

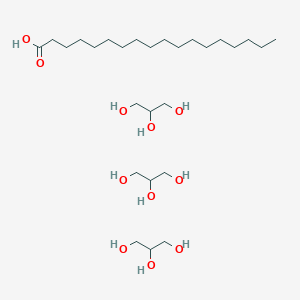

Octadecanoic acid--propane-1,2,3-triol (1/3), also known as Polyglyceryl-3 Stearate, is a non-ionic surfactant formed by the monoesterification of stearic acid (octadecanoic acid) with propane-1,2,3-triol (glycerol). The "(1/3)" ratio indicates that one molecule of stearic acid is esterified to a triglycerol backbone . This compound is widely utilized in cosmetics, food, and pharmaceuticals due to its emulsifying, thickening, and preservative properties. Its hydrophilic-lipophilic balance (HLB) value ranges between 5 and 8, making it suitable for stabilizing water-in-oil emulsions .

Properties

IUPAC Name |

[3-[3-(2,3-dihydroxypropoxy)-2-hydroxypropoxy]-2-hydroxypropyl] octadecanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H54O8/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-27(32)35-23-26(31)22-34-21-25(30)20-33-19-24(29)18-28/h24-26,28-31H,2-23H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHSNLCCMZMGXLK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC(=O)OCC(COCC(COCC(CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H54O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

506.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26855-43-6 | |

| Record name | POLYGLYCERYL-3 STEARATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8FDA8C98S3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Octadecanoic acid--propane-1,2,3-triol (1/3) is primarily synthesized through the esterification reaction of glycerol and stearic acid . The process involves heating stearic acid and glycerol under appropriate reaction conditions, often with the addition of an acidic catalyst to facilitate the reaction . The specific steps include:

- Mixing and heating glycerol and a mixed alkaline catalyst.

- Concentrating and dehydrating the mixture to obtain triglycerol.

- Adding the triglycerol and the mixed alkaline catalyst into a reaction kettle and heating.

- Continuously introducing nitrogen into the reaction kettle and adding the ditriester to the mixture.

- Heating and stirring the mixture, followed by cooling to obtain solid triglycerol monostearate .

Industrial Production Methods

In industrial settings, triglycerol monostearate is produced using similar esterification processes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving continuous production methods and advanced equipment to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

Octadecanoic acid--propane-1,2,3-triol (1/3) undergoes various chemical reactions, including:

Esterification: The primary reaction for its synthesis, involving the reaction of glycerol with stearic acid.

Hydrolysis: Breaking down the ester bond in the presence of water and an acid or base catalyst.

Oxidation and Reduction: Though less common, triglycerol monostearate can undergo oxidation and reduction reactions under specific conditions.

Common Reagents and Conditions

Esterification: Stearic acid, glycerol, acidic catalyst (e.g., sulfuric acid), heat.

Hydrolysis: Water, acid or base catalyst (e.g., hydrochloric acid or sodium hydroxide).

Major Products Formed

Esterification: Octadecanoic acid--propane-1,2,3-triol (1/3).

Hydrolysis: Glycerol and stearic acid.

Scientific Research Applications

Chemical Properties and Mechanism of Action

Chemical Structure and Properties

- Molecular Formula : C21H42O4

- Molecular Weight : 354.57 g/mol

- CAS Number : 26855-43-6

Octadecanoic acid–propane-1,2,3-triol (1/3) is a solid lipid that remains stable at ambient temperatures. Its structure allows it to interact with various biomolecules, forming esters through condensation reactions between glycerol and stearic acid. This interaction enhances the bioavailability of drugs by modifying their release rates and stabilizing formulations .

Chemistry

In chemistry, octadecanoic acid–propane-1,2,3-triol (1/3) serves as an emulsifier and stabilizer in various formulations. Its ability to enhance the solubility of compounds makes it valuable in producing stable emulsions for pharmaceuticals and food products.

Biology

The compound is utilized in cell culture media and the preparation of biological samples. It aids in maintaining cell viability and promoting growth by providing essential lipids necessary for cellular functions.

Medicine

In the medical field, octadecanoic acid–propane-1,2,3-triol (1/3) is significant in drug delivery systems:

- Controlled Drug Release : It is incorporated into hydrogels that allow for the sustained release of therapeutic agents.

- Nanovesicle Formation : The compound contributes to the formation of chylomicron mimics used in drug delivery for respiratory infections .

Food Industry

Widely used as an emulsifier in food products such as ice cream and baked goods, it helps maintain texture and consistency while preventing separation of ingredients .

Case Study 1: Drug Delivery Systems

A study demonstrated that incorporating octadecanoic acid–propane-1,2,3-triol (1/3) into hydrogels significantly improved the release profile of encapsulated drugs compared to conventional methods. The controlled release mechanism enhanced therapeutic efficacy while minimizing side effects.

Case Study 2: Cell Culture Applications

Research indicated that cell cultures supplemented with octadecanoic acid–propane-1,2,3-triol (1/3) exhibited improved growth rates and viability. The compound's lipid content was crucial for membrane integrity and cellular metabolism.

Data Tables

| Application Area | Specific Use | Benefits |

|---|---|---|

| Chemistry | Emulsifier | Enhances stability of formulations |

| Biology | Cell culture | Promotes cell growth and viability |

| Medicine | Drug delivery | Controlled release systems improve efficacy |

| Food Industry | Emulsifier | Maintains texture in food products |

Mechanism of Action

Octadecanoic acid--propane-1,2,3-triol (1/3) exerts its effects primarily through its ability to form stable emulsions. It reduces the surface tension between different phases, allowing for the formation of stable mixtures of oil and water . In drug delivery systems, it can encapsulate active ingredients and release them in response to specific stimuli, such as changes in pH or the presence of enzymes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Propane-1,2,3-Triyl Tristearate (Glyceryl Tristearate)

Propane-1,2,3-triyl tristearate (CAS: 555-43-1) is a triester of glycerol and stearic acid, where all three hydroxyl groups of glycerol are esterified. Unlike the monoester structure of Polyglyceryl-3 Stearate, this compound is fully saturated, resulting in higher melting points (~70–80°C) and lipophilic behavior. It is commonly used as a hardening agent in candles, cosmetics, and food coatings .

Key Differences:

Glyceryl Trioctanoate (Tricaprylin)

Glyceryl trioctanoate (CAS: 538-23-8) is a triester of glycerol and octanoic acid (C8). The shorter fatty acid chain length reduces its melting point (−10°C) and enhances solubility in polar solvents. It is used as a medium-chain triglyceride (MCT) in nutritional supplements and topical formulations .

Key Differences:

Octadecanoic Acid, 1,3-Propanediyl Ester

This compound (CAS: 17367-44-1) is a diester of stearic acid and 1,3-propanediol. Its linear diol backbone distinguishes it from glycerol-based esters, resulting in a molecular weight of 609.02 g/mol and distinct phase-change properties. It is primarily studied for its thermodynamic behavior, including enthalpy of fusion .

Key Differences:

- Backbone Structure : 1,3-Propanediol vs. glycerol.

Data Table: Comparative Analysis of Compounds

Functional and Industrial Implications

- Surfactant Efficiency : this compound’s intermediate HLB enables versatility in formulations requiring moderate emulsification, whereas glyceryl tristearate’s low HLB restricts it to lipid-rich systems .

- Metabolic and Thermal Behavior: Glyceryl trioctanoate’s shorter chains facilitate rapid digestion, while stearic acid derivatives exhibit higher thermal stability .

- Structural Flexibility : The glycerol backbone in this compound allows for controlled esterification, enabling tailored hydrophilicity compared to diol-based esters .

Biological Activity

Octadecanoic acid--propane-1,2,3-triol (1/3), commonly known as glyceryl stearate, is a compound formed from the esterification of octadecanoic acid (stearic acid) and glycerol. This compound has garnered attention due to its diverse biological activities and applications in various fields, including cosmetics, pharmaceuticals, and food technology. This article will explore its biological activity, including mechanisms of action, case studies, and relevant research findings.

Chemical Structure

Octadecanoic acid--propane-1,2,3-triol (1/3) has the following chemical structure:

This structure consists of a glycerol backbone esterified with stearic acid, which contributes to its amphiphilic properties.

1. Cell Membrane Interaction

Octadecanoic acid--propane-1,2,3-triol (1/3) integrates into lipid bilayers due to its fatty acid tail. This integration can alter membrane fluidity and permeability, influencing cellular processes such as signal transduction and nutrient transport. Studies have shown that such interactions can enhance the bioavailability of certain drugs by facilitating their passage through cellular membranes.

2. Antimicrobial Properties

Research indicates that glyceryl stearate exhibits antimicrobial activity against various pathogens. A study demonstrated that it effectively inhibited the growth of both Gram-positive and Gram-negative bacteria. The mechanism is thought to involve disruption of bacterial cell membranes, leading to cell lysis.

3. Emulsifying Agent

Due to its surfactant properties, octadecanoic acid--propane-1,2,3-triol (1/3) is widely used as an emulsifying agent in cosmetic formulations. It stabilizes emulsions by reducing the surface tension between oil and water phases. This property is crucial for maintaining the consistency and efficacy of topical products .

Case Study 1: Cosmetic Applications

A clinical trial assessed the safety and efficacy of a cream containing octadecanoic acid--propane-1,2,3-triol (1/3) in patients with dry skin conditions. Results showed significant improvement in skin hydration levels after four weeks of application compared to a placebo group. Participants reported enhanced skin texture and reduced irritation .

Case Study 2: Pharmaceutical Formulations

In a study focusing on drug delivery systems, glyceryl stearate was incorporated into lipid-based formulations for improved oral bioavailability of poorly soluble drugs. The results indicated a marked increase in drug absorption in vivo compared to conventional formulations .

Research Findings

Q & A

Basic Research Questions

Q. What are the established methods for synthesizing and characterizing Octadecanoic Acid–Propane-1,2,3-Triol (1:3) esters?

- Methodological Answer : The compound is synthesized via esterification of glycerol (propane-1,2,3-triol) with stearic acid (octadecanoic acid) using acid catalysts (e.g., sulfuric acid) under controlled temperature (80–120°C) and vacuum to drive esterification to completion . Characterization involves:

- Nuclear Magnetic Resonance (NMR) : To confirm ester bond formation (e.g., disappearance of hydroxyl peaks in H-NMR and carbonyl signals in C-NMR) .

- Differential Scanning Calorimetry (DSC) : To analyze phase transitions and melting points, critical for verifying purity .

- Mass Spectrometry (MS) : For molecular weight confirmation and structural validation .

Q. How are temperature-dependent thermo-physical properties (e.g., specific heat capacity) experimentally determined for this compound?

- Methodological Answer : Temperature-dependent properties are measured using:

- DSC : To quantify latent heat and phase transition temperatures. For example, octadecanoic acid exhibits a melting point of ~69°C and latent heat of ~200 J/g, critical for phase change material (PCM) applications .

- Thermogravimetric Analysis (TGA) : To assess thermal stability and decomposition thresholds.

- Transient Hot-Wire Method : For thermal conductivity measurements in solid and liquid phases .

Advanced Research Questions

Q. How can discrepancies in phase change behavior data between computational models and experimental results be resolved?

- Methodological Answer : Discrepancies often arise from assumptions in simulation parameters (e.g., neglecting impurities or non-equilibrium conditions). To address this:

- Controlled Purity Synthesis : Use high-purity starting materials (≥99% stearic acid and glycerol) and validate via HPLC .

- Multi-Scale Modeling : Combine molecular dynamics (MD) simulations with experimental DSC data to refine thermodynamic parameters .

- Error Analysis : Compare experimental uncertainty margins (e.g., ±2°C in DSC) with model predictions to identify systematic biases .

Q. What experimental strategies optimize the use of this compound as a phase change material (PCM) in high-temperature nuclear reactor safety systems?

- Methodological Answer : Key strategies include:

- Cyclic Stability Testing : Subject the compound to repeated heating-cooling cycles (e.g., 500 cycles at 70–150°C) to assess degradation rates using FTIR and XRD .

- Encapsulation Design : Embed the PCM in ceramic or metallic matrices to prevent leakage and enhance heat transfer efficiency. Test compatibility via SEM/EDS .

- Safety Thresholds : Determine maximum operational temperatures using accelerated aging tests (e.g., 200°C for 100 hours) coupled with TGA-MS to detect volatile byproducts .

Q. How do structural variations (e.g., acyl chain length in homologs) impact the compound’s phase transition behavior?

- Methodological Answer : Systematic studies involve:

- Homolog Synthesis : Prepare analogs (e.g., C16 or C20 fatty acid esters) and compare thermal profiles via DSC .

- Structure-Property Relationships : Correlate chain length with melting points (e.g., longer chains increase transition temperatures) and entropy changes using Clausius-Clapeyron equations .

- Crystallography : Use XRD to analyze lattice packing efficiency, which governs thermal hysteresis .

Data Contradiction Analysis

Q. How should researchers address conflicting reports on the specific heat capacity of this compound during phase transitions?

- Methodological Answer : Contradictions often stem from measurement techniques or sample history. Recommendations:

- Standardized Protocols : Adopt ASTM E1269 for DSC calibration and use identical heating rates (e.g., 5°C/min) across studies .

- Sample Conditioning : Pre-melt and slowly cool samples to ensure consistent crystallinity before testing .

- Collaborative Benchmarking : Compare data with independent labs using shared reference materials to isolate methodological errors .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.